molecular formula C6H3Br2F B074303 2,4-Dibromo-1-fluorobenzene CAS No. 1435-53-6

2,4-Dibromo-1-fluorobenzene

Cat. No.: B074303
CAS No.: 1435-53-6
M. Wt: 253.89 g/mol
InChI Key: MKHDDTWHDFVYDQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-fluorobenzene is an aromatic compound with the molecular formula C6H3Br2F and a molecular weight of 253.894 g/mol . It is a derivative of fluorobenzene, where two hydrogen atoms are substituted by bromine atoms at the 2 and 4 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2,4-Dibromo-1-fluorobenzene is a halogenated aromatic compound Halogenated aromatic compounds are generally known to interact with various enzymes and receptors in biological systems due to their structural similarity to many biological molecules.

Mode of Action

It’s known that halogenated aromatic compounds can participate in various chemical reactions due to the presence of halogen atoms . They can undergo nucleophilic aromatic substitution reactions, where the halogen atom is replaced by a nucleophile . This property can lead to the formation of aryl halides, which are key intermediates in producing various pharmaceuticals.

Biochemical Pathways

Halogenated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules.

Pharmacokinetics

Like other halogenated aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .

Result of Action

It’s known that halogenated aromatic compounds can have various biological effects depending on their specific targets and the nature of their interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, presence of other chemicals, and specific conditions within the biological system . For instance, it’s known that the degradation rate of certain halogenated compounds can increase with temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-1-fluorobenzene can be synthesized through the bromination of fluorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), and other strong bases.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, and bases such as potassium carbonate (K2CO3).

Major Products:

    Substitution Reactions: 2,4-Dimethoxy-1-fluorobenzene, 2,4-diamino-1-fluorobenzene.

    Coupling Reactions: Biaryl compounds with various substituents depending on the arylboronic acid used.

Scientific Research Applications

2,4-Dibromo-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Researchers use it to develop new drugs and study their mechanisms of action.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    2,4-Dichloro-1-fluorobenzene: Similar structure but with chlorine atoms instead of bromine.

    2,4-Dibromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    2,4-Dibromo-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 2,4-Dibromo-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic aromatic substitution reactions compared to its chlorinated or iodinated analogs .

Properties

IUPAC Name

2,4-dibromo-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDDTWHDFVYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162447
Record name 2,4-Dibromo-1-fluorobenzene
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Molecular Weight

253.89 g/mol
Source PubChem
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CAS No.

1435-53-6
Record name 2,4-Dibromo-1-fluorobenzene
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Record name 2,4-Dibromo-1-fluorobenzene
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Record name 2,4-Dibromo-1-fluorobenzene
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Record name 2,4-dibromo-1-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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